molecular formula C12H22O11 B094980 3-O-beta-D-glucopyranosyl-D-galactopyranose CAS No. 16741-21-2

3-O-beta-D-glucopyranosyl-D-galactopyranose

Cat. No. B094980
CAS RN: 16741-21-2
M. Wt: 342.3 g/mol
InChI Key: QIGJYVCQYDKYDW-KQBIKJCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-beta-D-glucopyranosyl-D-galactopyranose, also known as GGP, is a natural compound found in various plants and fruits. It is a type of carbohydrate that has been studied extensively for its potential health benefits. GGP has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Structural Mimicry in Vaccine Development

  • Compound 18, a mimic of structural elements of the type III group B Streptococcus capsular polysaccharide, was synthesized for potential use in vaccine development. This compound contains 3-O-beta-D-glucopyranosyl-D-galactopyranose structural elements (Zou & Jennings, 1996).

Molecular Synthesis

  • Synthesis of specific molecules like Lacto-N-biose II, which includes 3-O-beta-D-glucopyranosyl-D-galactopyranose, has been achieved, highlighting its role in chemical synthesis and potential applications in biochemical research (Augé & Veyrières, 1977).

Natural Product Isolation

  • Steroidal glycosides containing 3-O-beta-D-glucopyranosyl-D-galactopyranose have been isolated from plants like Tribulus terrestris, indicating its presence in natural products with potential pharmacological properties (Wu et al., 1996).

Immunomodulatory Effects

  • In a study on Ganoderma lucidum, polysaccharides containing 3-O-beta-D-glucopyranosyl-D-galactopyranose were found to enhance the proliferation of T- and B-lymphocytes, indicating its immunostimulatory potential (Bao et al., 2002).

Metabolomics and Chemotaxonomy

  • Compounds with 3-O-beta-D-glucopyranosyl-D-galactopyranose were identified in Arabidopsis thaliana, aiding in metabolomics studies for genome research and chemotaxonomic comparison (Nakabayashi et al., 2009).

Pharmacological Potential

  • Saponins containing 3-O-beta-D-glucopyranosyl-D-galactopyranose isolated from Allium macrostemon exhibited inhibitory effects on human platelet aggregation, indicating potential pharmacological uses (Peng et al., 1995).

Structural Analysis

  • Studies on the solid-state structure of derivatives of 3-O-beta-D-glucopyranosyl-D-galactopyranose provided insights into carbohydrate chemistry, valuable for the design of new compounds (Gubica et al., 2013).

properties

CAS RN

16741-21-2

Product Name

3-O-beta-D-glucopyranosyl-D-galactopyranose

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8-,9-,10+,11?,12+/m1/s1

InChI Key

QIGJYVCQYDKYDW-KQBIKJCISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

synonyms

3-O-β-D-Glucopyranosyl-D-galactopyranose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-beta-D-glucopyranosyl-D-galactopyranose
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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